L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound’s structure suggests it may have applications in biochemical research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage: Releasing the peptide from the resin using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions could target the diaminomethylidene groups.
Substitution: Amino acid residues may be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue could yield dityrosine.
Scientific Research Applications
L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine may have applications in:
Biochemistry: Studying protein interactions and enzyme activity.
Medicine: Potential therapeutic uses, such as in drug delivery or as a bioactive peptide.
Industry: Use in the development of peptide-based materials or sensors.
Mechanism of Action
The mechanism of action for this peptide would involve its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups may play a role in binding to these targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl: A shorter peptide without the diaminomethylidene groups.
L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-L-ornithine: A similar peptide lacking the diaminomethylidene modifications.
Uniqueness
The presence of the diaminomethylidene groups in L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine may confer unique binding properties and biological activity compared to similar peptides.
Properties
CAS No. |
688007-69-4 |
---|---|
Molecular Formula |
C40H61N13O9 |
Molecular Weight |
868.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C40H61N13O9/c1-23(2)18-30(50-33(56)22-48-32(55)21-49-34(57)27(41)19-25-12-14-26(54)15-13-25)36(59)53-31(20-24-8-4-3-5-9-24)37(60)51-28(10-6-16-46-39(42)43)35(58)52-29(38(61)62)11-7-17-47-40(44)45/h3-5,8-9,12-15,23,27-31,54H,6-7,10-11,16-22,41H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,60)(H,52,58)(H,53,59)(H,61,62)(H4,42,43,46)(H4,44,45,47)/t27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
UGYHKIUOMUIPIR-QKUYTOGTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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